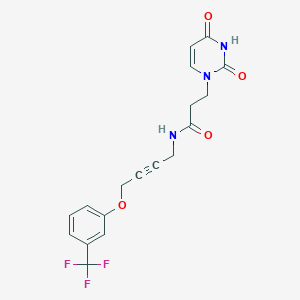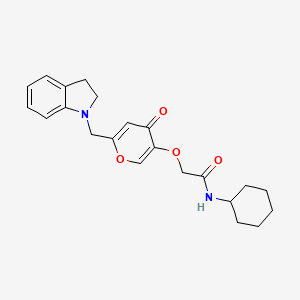![molecular formula C21H22N2O4S B2518643 2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide CAS No. 863556-00-7](/img/structure/B2518643.png)
2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide is a chemical derivative that is structurally related to benzamide derivatives. These derivatives are known for their diverse pharmacological activities, which can include gastrointestinal prokinetic and antiemetic effects as seen in the study of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives .
Synthesis Analysis
The synthesis of benzamide derivatives often involves structural modifications of existing compounds to enhance or modify their pharmacological properties. In the case of the N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, these modifications have led to the development of compounds with significant gastrointestinal prokinetic activity . Although the exact synthesis of 2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide is not detailed in the provided papers, it likely follows a similar pathway involving the introduction of methoxy groups and the formation of a thiazole ring attached to the benzamide core.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, and their analysis is crucial for understanding their pharmacological potential. For a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, X-ray diffraction and density functional theory (DFT) calculations were used to determine its crystalline structure and electronic properties . These methods could similarly be applied to analyze the molecular structure of 2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide, providing insights into its geometry, electronic properties, and potential reactivity.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These analyses help predict how a molecule might interact with other chemical entities. For instance, the MEP and PES of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were investigated to estimate its chemical reactivity . A similar approach would be valuable for understanding the reactivity of 2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application. The antioxidant properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using a DPPH free radical scavenging test, indicating its potential as an antioxidant agent . Similarly, the physical and chemical properties of 2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide would need to be characterized to fully understand its suitability for pharmaceutical applications.
Scientific Research Applications
Synthesis and Biological Activity
Novel Heterocyclic Compounds Synthesis : Research involving the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone derivatives has demonstrated these compounds' potential as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
Anticancer Evaluation : A series of substituted benzamides starting from trimethoxybenzene and substituted benzoyl chlorides were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Several of these compounds exhibited moderate to excellent anticancer activity, outperforming etoposide, the reference drug in some cases (B. Ravinaik et al., 2021).
Antimicrobial Activity : Thiazole derivatives have been synthesized and confirmed for their antimicrobial activity. Derivatives with electron-donating groups like hydroxyl, amino, and methoxy showed significant activity, particularly those with hydroxy and amino substitutions (A. Chawla, 2016).
Synthesis and Characterization
Docking Studies and Antimicrobial Evaluation : The synthesis of ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their antimicrobial activity alongside docking studies provide insights into their potential applications in treating microbial infections (YN Spoorthy et al., 2021).
Phytochemicals and Antioxidant Activity : Research into the stem wood of Sorbus lanata identified new phenolic compounds with significant DPPH radical scavenging activities, indicating potential antioxidant applications (G. Uddin et al., 2013).
properties
IUPAC Name |
2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-25-16-6-4-14(5-7-16)21-23-15(13-28-21)10-11-22-20(24)18-9-8-17(26-2)12-19(18)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPWRICTZNCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2518563.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)
![7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518567.png)
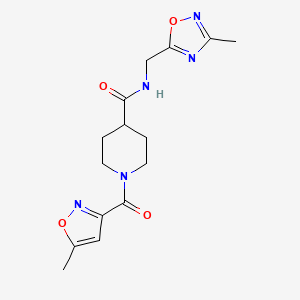

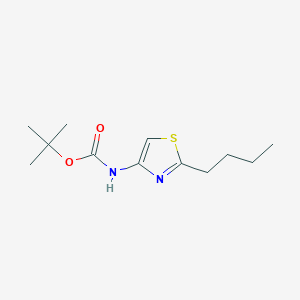
![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)
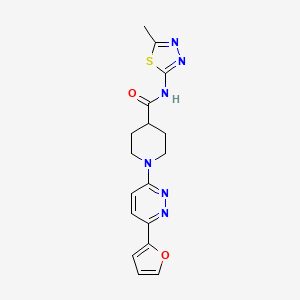
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

